
Antileishmanial agent-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-27 is a synthetic compound developed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in various forms, including visceral, cutaneous, and mucocutaneous leishmaniasis. The development of this compound aims to provide a more effective and less toxic treatment option compared to existing therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-27 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl/alkyl isothiocyanates with benzoyl/cyclopropanoyl amines under controlled conditions . The yields of these reactions typically range from 69% to 84%.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Antileishmanial agent-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with modified chemical properties.
Scientific Research Applications
Antileishmanial agent-27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Evaluated for its therapeutic potential in treating leishmaniasis and other parasitic infections.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of antileishmanial agent-27 involves multiple pathways:
Molecular Targets: The compound targets key enzymes and proteins in the Leishmania parasite, disrupting essential metabolic processes.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of parasite growth and replication.
Comparison with Similar Compounds
Antileishmanial agent-27 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Miltefosine, amphotericin B, pentamidine, and paromomycin
Uniqueness: Unlike other antileishmanial agents, this compound exhibits a broader spectrum of activity and lower toxicity. It also shows higher efficacy against drug-resistant strains of Leishmania.
Properties
Molecular Formula |
C24H16BrNO3S2 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-7-[(4-bromophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C24H16BrNO3S2/c25-17-7-5-15(6-8-17)13-28-18-9-10-19-16(11-23(27)29-21(19)12-18)14-30-24-26-20-3-1-2-4-22(20)31-24/h1-12H,13-14H2 |
InChI Key |
LLDSTSFBRVGXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


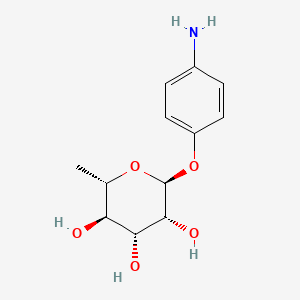
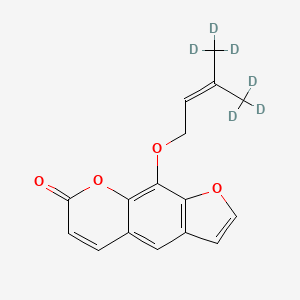
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)




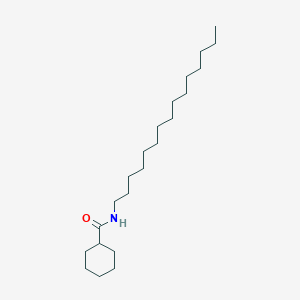
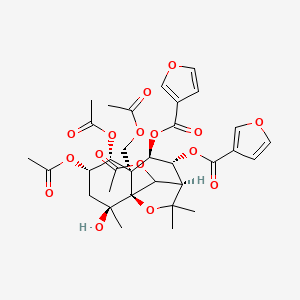
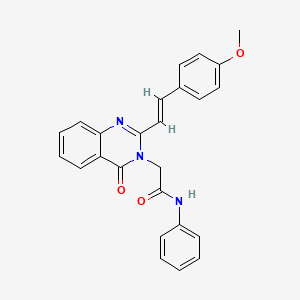

![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
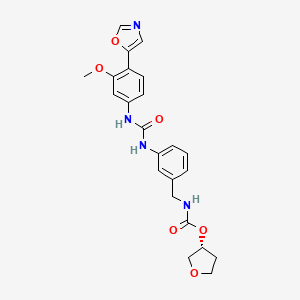
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
